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Compound of Interest

Compound Name:
2-Chloro-4-(3-

chlorophenyl)nicotinonitrile

Cat. No.: B12999348

Get Quote

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists,

and Drug Discovery Researchers

Structural Identity and Nomenclature
The molecule 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS RN: 1225483-73-7)

represents a highly privileged scaffold in modern heterocyclic chemistry. Its value lies not

merely in its static structure, but in the orthogonal reactivity of its three functional handles: the

electrophilic C2-chlorine, the sterically defined C4-biaryl axis, and the transformable C3-nitrile.

IUPAC Deconstruction
While "nicotinonitrile" is a retained IUPAC name, the systematic nomenclature provides the

clearest map of the molecule's substitution pattern:

Parent Structure: Pyridine-3-carbonitrile (Nicotinonitrile).[1]

Principal Group: Nitrile (-CN) at position 3 (assigned lowest locant after N=1).
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Substituents:

Chlorine at position 2.[1][2][3][4][5][6][7]

3-Chlorophenyl group at position 4.[8][9]

Systematic Name: 2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile.

Property Data

Molecular Formula

Molecular Weight 249.09 g/mol

CAS Number 1225483-73-7

Key Pharmacophore
Biaryl-nicotinonitrile core (Kinase inhibitor

scaffold)

Synthetic Strategy: Regioselective Control
The synthesis of 2,4-disubstituted pyridines often presents a regioselectivity challenge.

However, for 2-chloro-4-(3-chlorophenyl)nicotinonitrile, we exploit the electronic

differentiation between the C2 and C4 positions of the precursor 2,4-dichloronicotinonitrile.

The Electronic Rationale
In 2,4-dichloronicotinonitrile, the C4-chlorine is significantly more reactive towards oxidative

addition by Palladium(0) species than the C2-chlorine.

Steric Hindrance: The C2 position is flanked by the ring nitrogen and the bulky nitrile group at

C3, hindering the approach of the bulky Pd-ligand complex.

Electronic Activation: The C4 position is para to the ring nitrogen, making it highly electron-

deficient, yet it lacks the "ortho-effect" deactivation seen at C2 due to coordination with the

nitrile.

Therefore, a Suzuki-Miyaura coupling can be performed selectively at C4, leaving the C2-

chlorine intact for late-stage diversification (e.g.,
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).

Pathway Visualization
The following diagram illustrates the regioselective synthesis and subsequent divergent

pathways.
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Figure 1: Regioselective synthesis cascade. The C4-Cl bond is selectively activated by Pd(0),

preserving the C2-Cl for subsequent nucleophilic aromatic substitution.

Experimental Protocol: Regioselective Suzuki
Coupling
This protocol describes the synthesis of the target molecule from 2,4-dichloronicotinonitrile. The

conditions are optimized to prevent "over-coupling" (bis-arylation) at the C2 position.

Materials & Reagents[2][3][4][7][10][11][12][13]
Substrate: 2,4-Dichloronicotinonitrile (1.0 equiv)

Coupling Partner: 3-Chlorophenylboronic acid (1.05 equiv)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
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] (3-5 mol%)

Base: Sodium Carbonate (

), 2.0 M aqueous solution

Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)

Step-by-Step Methodology
Inertion: Charge a reaction vessel with 2,4-dichloronicotinonitrile and 3-chlorophenylboronic

acid. Evacuate and backfill with Argon (

) or Nitrogen (

) three times to remove oxygen, which is detrimental to the Pd(0) cycle.

Solvation: Add degassed 1,4-dioxane.

Catalyst Addition: Add

under a positive pressure of inert gas.

Activation: Add the aqueous

solution.

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

Critical Control Point: Monitor via TLC or LC-MS. Stop the reaction immediately upon

consumption of the starting material to prevent the sluggish second coupling at C2.

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the

organic layer over

and concentrate in vacuo.

Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

The product typically elutes as a white to pale yellow solid.
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Parameter Specification Rationale

Temperature 80–90°C

Sufficient for C4 activation;

minimizes C2 activation (which

requires >100°C).

Stoichiometry 1.05 equiv Boronic Acid

Slight excess ensures

conversion without promoting

bis-coupling.

Atmosphere

Inert (

/

)

Prevents oxidation of

phosphine ligands and Pd

homocoupling.

Reactivity Profile and Downstream Utility
Once synthesized, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile serves as a "linchpin"

intermediate.

A. Nucleophilic Aromatic Substitution ( )
The C2-chlorine is highly activated due to the electron-withdrawing nature of the pyridine

nitrogen and the ortho-nitrile group.

Nucleophiles: Primary amines, anilines, alkoxides.

Conditions: Mild heating (60°C) in DMF or DMSO with a base (

).

Application: This generates 2-amino-nicotinonitriles, a core structure found in MEK inhibitors

and other kinase-targeting drugs.

B. Nitrile Transformations
The C3-nitrile group is a gateway to heterocycle fusion.

Hydrolysis: Acidic hydrolysis (
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) yields the nicotinamide, analogous to the fungicide Boscalid (though Boscalid possesses a
different substitution pattern, the chemistry is homologous).

Cyclization: Reaction with hydrazine yields pyrazolo[3,4-b]pyridines, a scaffold frequently

screened for anti-tumor activity.

Safety and Handling (SDS Summary)
Hazards: The compound contains a nitrile group (potential cyanide release under strong

acid/thermal stress) and halogenated aromatics.

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation).

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

Waste: Dispose of as halogenated organic waste. Do not mix with strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pdf.benchchem.com/189/Application_Notes_and_Protocols_for_Ethyl_4_6_dichloronicotinate_in_Suzuki_Coupling_Reactions.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b12999348/docs?utm_src=pdf-body#strategic-synthesis-and-functionalization-of-2-chloro-4-3-chlorophenyl-nicotinonitrile
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F56964177
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F26%2F7%2F1968
https://www.benchchem.com/product/b12999348/docs?utm_src=pdf-body#strategic-synthesis-and-functionalization-of-2-chloro-4-3-chlorophenyl-nicotinonitrile
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com
https://www.benchchem.com/product/b12999348?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12999348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. PubChemLite - 2-chloro-6-(4-chlorophenyl)nicotinonitrile (C12H6Cl2N2)
[pubchemlite.lcsb.uni.lu]

2. pdf.benchchem.com [pdf.benchchem.com]

3. researchgate.net [researchgate.net]

4. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

5. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline:
Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

7. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

8. 2-CHLORO-6-(4-CHLOROPHENYL)NICOTINONITRILE CAS#: 84596-41-8
[m.chemicalbook.com]

9. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Strategic Synthesis and Functionalization of 2-Chloro-4-
(3-chlorophenyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12999348/docs#strategic-synthesis-and-
functionalization-of-2-chloro-4-3-chlorophenyl-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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